Englitazone sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

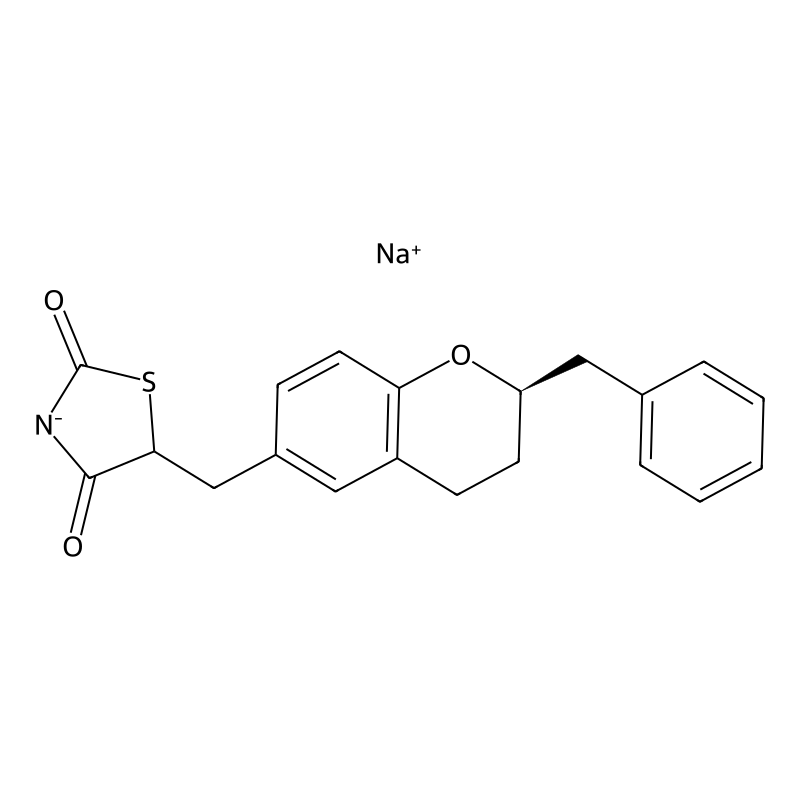

Englitazone sodium is the sodium salt form of englitazone, a compound belonging to the glitazone class of antidiabetic agents. It exhibits antihyperglycemic activity, making it a potential therapeutic option for managing diabetes mellitus. Englitazone sodium is characterized by its chemical formula and has been studied for its effects on insulin sensitivity and glucose metabolism in various biological systems .

- Nucleophilic substitutions: Englitazone can react with nucleophiles due to the presence of electrophilic centers in its structure.

- Hydrolysis: The compound may hydrolyze under certain conditions, especially in aqueous environments.

- Redox reactions: It can participate in oxidation-reduction processes, particularly involving its thiazolidinedione moiety.

These reactions are crucial for understanding its metabolic pathways and interactions within biological systems .

Englitazone sodium has demonstrated significant biological activity, primarily as an antidiabetic agent. Key findings include:

- Improvement in insulin sensitivity: Studies indicate that englitazone enhances insulin-stimulated glucose uptake and improves glucose tolerance in animal models .

- Effects on ion channels: Research has shown that englitazone can block specific ion channels, including KATP channels, which play a role in insulin secretion from pancreatic beta cells .

- Regulation of adiponectin levels: Englitazone treatment has been associated with increased adiponectin levels, which are beneficial for metabolic health .

The synthesis of englitazone sodium involves several steps starting from simpler organic compounds. Common methods include:

- Formation of key intermediates: Initial steps often involve the synthesis of halogenated chromans or related structures.

- Functionalization: Chemical modifications to introduce necessary functional groups that contribute to the biological activity of englitazone.

- Salt formation: The final step involves converting englitazone into its sodium salt form through neutralization with sodium hydroxide or other sodium sources .

Englitazone sodium is primarily used in the treatment of diabetes mellitus due to its antihyperglycemic properties. Its applications extend to:

- Research: Investigating mechanisms of insulin resistance and metabolic syndrome.

- Pharmaceutical development: As a lead compound for developing new antidiabetic medications.

Additionally, its ability to modulate ion channel activity makes it a candidate for further studies in cardiovascular and metabolic diseases .

Studies have explored the interactions of englitazone sodium with various biological targets. Notable interactions include:

- Ion channels: Englitazone inhibits KATP and calcium-activated non-selective channels, influencing insulin secretion dynamics .

- Insulin signaling pathways: It modulates pathways involving insulin receptor substrate proteins, thereby affecting downstream signaling cascades associated with glucose metabolism .

These interactions highlight the compound's multifaceted role in metabolic regulation.

Englitazone sodium shares structural and functional similarities with other compounds in the thiazolidinedione class. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Rosiglitazone | C_{20}H_{21}N_{3}O_{3}S | Strong PPAR gamma agonist; linked to cardiovascular risks |

| Pioglitazone | C_{19}H_{20}N_{2}O_{3}S | Better safety profile; effective in reducing insulin resistance |

| Troglitazone | C_{19}H_{22}N_{2}O_{4}S | Withdrawn due to hepatotoxicity; early PPAR gamma agonist |

Englitazone sodium is unique due to its specific mechanism of action on ion channels and its favorable effects on adiponectin levels compared to these similar compounds . This specificity may offer advantages in treating metabolic disorders associated with diabetes.

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Peroxisome proliferator-activated receptor (PPAR)

NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Wikipedia

Dates

2: Rowe IC, Lee K, Khan RN, Ashford ML. Effect of englitazone on KATP and calcium-activated non-selective cation channels in CRI-G1 insulin-secreting cells. Br J Pharmacol. 1997 Jun;121(3):531-9. PubMed PMID: 9179397; PubMed Central PMCID: PMC1564701.